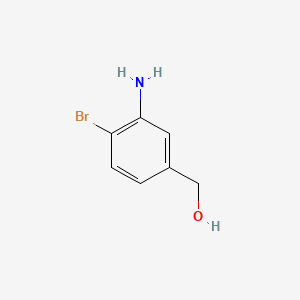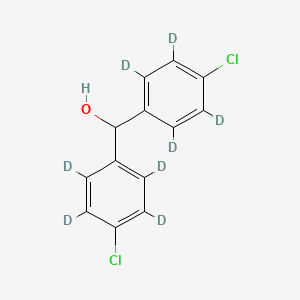
Bis(4-chlorophényl-2,3,5,6-d4)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Traceur de développement de médicaments
Ce composé est incorporé dans les molécules médicamenteuses en tant qu'isotope lourd stable de l'hydrogène, du carbone et d'autres éléments. Il sert principalement de traceur pour la quantification pendant le processus de développement des médicaments .
Norme analytique
Il peut être utilisé comme norme analytique dans diverses analyses chimiques pour garantir la précision et la cohérence des résultats de recherche .
Mécanisme D'action
Target of Action
It is a deuterium-labeled compound, which suggests that it may be used as a tracer in drug development and research .
Mode of Action
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol interacts with its targets by incorporating stable heavy isotopes of hydrogen (deuterium) into drug molecules . This deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The incorporation of deuterium into drug molecules can influence various biochemical processes, including drug metabolism and pharmacokinetics .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The compound’s deuteration can potentially influence the drug’s interaction with its targets, thereby affecting its overall therapeutic effect .
Analyse Biochimique
Biochemical Properties
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol plays a significant role in biochemical reactions, particularly in the study of drug metabolism. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a tracer to understand the pharmacokinetic behavior of drugs, affecting their absorption, distribution, metabolism, and excretion . The deuterium substitution can influence the metabolic stability and reduce the rate of oxidative metabolism, thereby altering the interaction with metabolic enzymes .
Cellular Effects
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol impacts various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that deuterium-labeled compounds like Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can affect the pharmacokinetic and metabolic profiles of drugs, leading to changes in cellular function . The compound’s interaction with cellular enzymes can modulate metabolic pathways and influence the overall cellular response .
Molecular Mechanism
The molecular mechanism of Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol involves its interaction with biomolecules at the molecular level. The deuterium substitution can lead to changes in enzyme binding interactions, potentially inhibiting or activating specific enzymes . This alteration can result in changes in gene expression and metabolic pathways, affecting the overall biochemical behavior of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have indicated that deuterium-labeled compounds can exhibit different stability profiles compared to their non-labeled counterparts, potentially leading to prolonged effects in in vitro and in vivo studies . The temporal dynamics of its interaction with cellular components can provide insights into its long-term biochemical behavior .
Dosage Effects in Animal Models
The effects of Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses could lead to toxicity or other adverse reactions . Understanding the dosage thresholds and the compound’s pharmacokinetic behavior is essential for determining its safe and effective use in research .
Metabolic Pathways
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol is involved in various metabolic pathways. The deuterium substitution can affect the interaction with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s localization and accumulation can affect its biochemical activity and overall effectiveness in research applications . Understanding these transport mechanisms is crucial for optimizing its use in various experimental settings .
Subcellular Localization
The subcellular localization of Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with cellular components and its overall biochemical behavior .
Propriétés
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYGURFBULKPA-PGRXLJNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])O)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


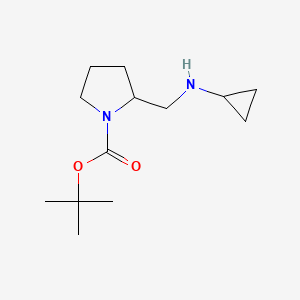
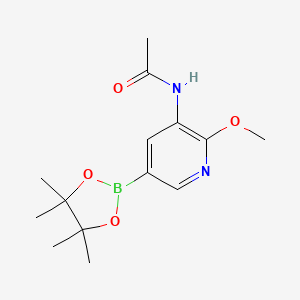


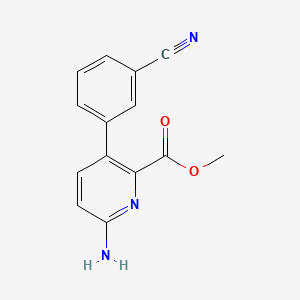
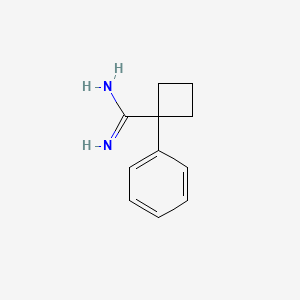

![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)



